3-Amino-2,5,6-trifluorobenzoic acid
Overview
Description
3-Amino-2,5,6-trifluorobenzoic acid, with the chemical formula C7H4F3NO2 and CAS registry number 133622-65-8, is a compound known for its applications in pharmaceutical research and development . This white crystalline powder is characterized by its amino and trifluoromethyl functional groups, making it a valuable building block in the synthesis of various pharmaceutical compounds . The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it an attractive candidate for drug discovery .
Preparation Methods
The synthesis of 3-Amino-2,5,6-trifluorobenzoic acid involves several synthetic routes and reaction conditions. One common method includes the nitration of 2,5,6-trifluorobenzoic acid followed by reduction to introduce the amino group . Industrial production methods often involve optimized reaction conditions to ensure high yield and purity. The compound is typically synthesized in a controlled environment to maintain its stability and prevent degradation .
Chemical Reactions Analysis
3-Amino-2,5,6-trifluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which are essential in modifying its chemical properties.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often in the presence of catalysts.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Amino-2,5,6-trifluorobenzoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Amino-2,5,6-trifluorobenzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The amino group facilitates the formation of hydrogen bonds with target proteins, enhancing its binding affinity and specificity . These interactions result in the modulation of various biological pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
3-Amino-2,5,6-trifluorobenzoic acid can be compared with other similar compounds such as:
2,3,6-Trifluorobenzoic acid: This compound is a trifluorinated analogue of benzoic acid and is commonly used as a synthetic intermediate.
3-Amino-2,4,5-trifluorobenzoic acid: Another trifluorinated benzoic acid derivative with similar applications in pharmaceutical research.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct chemical properties and reactivity compared to its analogues .
Properties
IUPAC Name |
3-amino-2,5,6-trifluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-2-1-3(11)6(10)4(5(2)9)7(12)13/h1H,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXEMCOVVTSYFRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)C(=O)O)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10345575 | |
Record name | 3-Amino-2,5,6-trifluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10345575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133622-65-8 | |
Record name | 3-Amino-2,5,6-trifluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10345575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-2,5,6-trifluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-Amino-2,5,6-trifluorobenzoic acid in MALDI mass spectrometry?
A: this compound acts as an additive to improve the crystallization process of the MALDI matrix, gentisic acid [].
Q2: How does the addition of this compound affect gentisic acid in MALDI sample preparation?
A: The research indicates that mixing gentisic acid with this compound leads to a more homogenous crystal morphology []. This homogeneity improves the performance of the MALDI MS analysis by enhancing ion production from the sample.
Q3: Why is crystal morphology important in MALDI mass spectrometry?
A: Crystallization plays a crucial role in MALDI MS. Poor or uneven crystallization of the matrix and analyte mixture can negatively impact ion formation, leading to reduced signal intensity and poorer quality mass spectra []. Homogenous crystal morphology promotes efficient energy transfer from the laser to the analyte, resulting in better ionization and ultimately improved sensitivity and resolution in the mass spectra.
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